2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
It is known that the compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of oleds and organic solar cells components .
Mode of Action
It is known that the compound’s electron-withdrawing properties play a significant role in its interactions with its targets . The compound’s electron affinity is significantly lower than that of BBT (1.09 vs 1.90 eV), indicating a potential difference in its mode of action .
Biochemical Pathways
It is known that the compound’s electron-withdrawing properties could potentially affect various biochemical pathways, particularly those involved in the synthesis of oleds and organic solar cells components .
Pharmacokinetics
The compound’s electron-withdrawing properties could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
This could potentially result in the synthesis of interesting compounds for OLEDs and organic solar cells components .
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Scientific Research Applications
2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: Known for their broad spectrum of biological activities.
1,3,4-Thiadiazoles: Display antimicrobial, anticancer, and antioxidant properties.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activities.
Uniqueness
2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide stands out due to its unique combination of functional groups and the specific biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-12-5-6-13-16(15(12)25-9)26-18(20-13)21-17(22)11-8-10(23-2)4-7-14(11)24-3/h4-8H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYWBEWIOXVMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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